molecular formula C13H17NO2 B11759988 [Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid

[Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid

Cat. No.: B11759988
M. Wt: 219.28 g/mol
InChI Key: AYUOVMVBUBCZFG-UHFFFAOYSA-N
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Description

[Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid is an organic compound that features a cyclopropyl group, a 4-methyl-benzyl group, and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the cyclopropyl group and the 4-methyl-benzyl group separately, followed by their coupling with an amino-acetic acid derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

[Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of [Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often studied using advanced techniques like molecular docking or biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid include:

    Cyclopropylamine derivatives: These compounds share the cyclopropyl group and exhibit similar reactivity.

    Benzylamine derivatives: These compounds contain the benzyl group and have comparable chemical properties.

    Amino-acetic acid derivatives: These compounds feature the amino-acetic acid moiety and are used in similar applications.

Uniqueness

This compound is unique due to its combination of structural features, which confer specific reactivity and potential applications. The presence of the cyclopropyl group, 4-methyl-benzyl group, and amino-acetic acid moiety allows for diverse chemical transformations and biological activities, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-[cyclopropyl-[(4-methylphenyl)methyl]amino]acetic acid

InChI

InChI=1S/C13H17NO2/c1-10-2-4-11(5-3-10)8-14(9-13(15)16)12-6-7-12/h2-5,12H,6-9H2,1H3,(H,15,16)

InChI Key

AYUOVMVBUBCZFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)O)C2CC2

Origin of Product

United States

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